molecular formula C153H225N43O49S B1591062 Glucagon CAS No. 9007-92-5

Glucagon

Numéro de catalogue: B1591062
Numéro CAS: 9007-92-5
Poids moléculaire: 3482.7 g/mol
Clé InChI: MASNOZXLGMXCHN-ZLPAWPGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glucagon is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by increasing the concentration of glucose and fatty acids in the bloodstream. This compound is considered the main catabolic hormone of the body, counteracting the effects of insulin, which lowers blood glucose levels . It is also used as a medication to treat various health conditions, particularly hypoglycemia.

Mécanisme D'action

Target of Action

Glucagon is a peptide hormone produced by the alpha cells of the pancreas. Its primary role is to raise the concentration of glucose and fatty acids in the bloodstream. It acts as the main catabolic hormone in the body .

Mode of Action

When blood glucose levels drop, this compound binds to specific this compound receptors on the cell membrane. These receptors are G-protein coupled receptors (GPCRs). The binding activates an enzyme called adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, protein kinase A (PKA) is activated, phosphorylating and activating various enzymes in target cells .

Result of Action

Molecularly and cellularly, this compound promotes energy expenditure. By stimulating glycogen breakdown, it ensures a steady supply of glucose for vital processes. This action is essential during stress and fasting .

Action Environment

Environmental factors, such as stress, exercise, and nutritional status, influence this compound’s efficacy. For instance, during fasting or physical activity, this compound levels rise to maintain blood glucose levels .

: Wikipedia - this compound : TeachMePhysiology - this compound : Cleveland Clinic - this compound

Applications De Recherche Scientifique

Clinical Applications in Diabetes Management

Glucagon is primarily known for its role in raising blood glucose levels during hypoglycemic episodes. Its applications in diabetes management include:

  • Hypoglycemia Treatment : this compound is administered to patients experiencing severe hypoglycemia, particularly those with type 1 diabetes. It stimulates hepatic glucose production, rapidly increasing blood glucose levels. Recent studies have shown that liquid stable this compound formulations are as effective as traditional this compound kits in treating insulin-induced hypoglycemia, with similar outcomes in terms of recovery time and effectiveness .
  • This compound-like Peptide-1 (GLP-1) Agonists : Research indicates that this compound interacts with GLP-1 signaling pathways, enhancing insulin secretion from pancreatic beta cells. This interaction suggests that this compound may be a target for developing new diabetes therapies that combine GLP-1 receptor agonists with this compound to improve glycemic control .

Role in Metabolic Disorders

This compound's influence extends beyond glucose regulation, impacting various metabolic processes:

  • Amino Acid Metabolism : Recent findings highlight this compound's role in promoting amino acid metabolism in the liver. This function is critical for energy regulation and has implications for conditions like cachexia or muscle wasting .
  • Diabetes Pathogenesis : Studies using genetically modified mice (Gcgr -/-) have demonstrated that this compound receptors are essential for maintaining normal glucose levels and insulin secretion. These findings suggest a complex relationship between this compound signaling and metabolic disorders such as diabetes .

Innovations in Measurement and Research

Advancements in this compound measurement techniques have facilitated its clinical application:

  • Dual-Antibody Linked Immunosorbent Assay (ELISA) : A newly developed ELISA has improved the accuracy of this compound measurements, allowing for better assessment of its physiological roles and clinical significance . This innovation is crucial for research into this compound's broader implications in metabolic diseases.

Future Therapeutic Developments

The potential for this compound's application extends into novel therapeutic avenues:

  • Combination Therapies : The synergistic effects of this compound with other hormones such as GLP-1 present opportunities for combination therapies that could enhance treatment efficacy for diabetes and obesity .
  • Investigational Drugs : New formulations like dasithis compound are being studied for their effectiveness in treating hypoglycemia more rapidly than traditional methods. Clinical trials indicate significant improvements in recovery times from hypoglycemic states compared to placebo treatments .

Data Table: Summary of this compound Applications

Application AreaDescriptionEvidence/Studies
Hypoglycemia TreatmentRapid increase of blood glucose levels during severe hypoglycemiaLiquid stable this compound vs traditional kits
Diabetes ManagementEnhances insulin secretion via GLP-1 pathwaysInteraction studies
Amino Acid MetabolismPromotes amino acid metabolism; critical for energy homeostasisRecent metabolic studies
Measurement InnovationsImproved accuracy in this compound measurement via ELISADevelopment of dual-antibody assays
Future TherapeuticsCombination therapies with GLP-1; investigational drugs like dasithis compoundClinical trials showing improved efficacy

Case Study 1: Liquid Stable this compound Efficacy

A multicenter crossover study involving 161 participants demonstrated that liquid stable this compound was effective in treating insulin-induced hypoglycemia, achieving similar recovery outcomes compared to traditional kits .

Case Study 2: Gcgr -/- Mice Model

Research on genetically engineered mice lacking this compound receptors revealed insights into the hormone's role in glucose metabolism and insulin sensitivity, suggesting potential therapeutic targets for diabetes treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glucagon can be synthesized chemically, although this method is complex and involves multiple steps. The chemical synthesis of this compound typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain. This method requires precise control of reaction conditions, including temperature, pH, and the use of protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound is often achieved through recombinant DNA technology. This method involves inserting the gene encoding this compound into microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms then produce this compound, which is subsequently purified using techniques such as cation exchange chromatography . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Glucagon primarily undergoes hydrolysis and enzymatic cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by proteolytic enzymes such as trypsin and chymotrypsin. These reactions typically occur under physiological conditions, including a neutral pH and body temperature .

Major Products: The enzymatic cleavage of this compound results in smaller peptide fragments and amino acids. These products can vary depending on the specific enzymes and conditions used in the reaction .

Activité Biologique

Glucagon is a 29-amino acid peptide hormone predominantly produced in the pancreatic alpha cells. It plays a crucial role in glucose metabolism, acting as a counterregulatory hormone to insulin. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, therapeutic applications, and recent research findings.

This compound primarily functions to increase blood glucose levels through several mechanisms:

  • Glycogenolysis : this compound stimulates the breakdown of glycogen to glucose in the liver.
  • Gluconeogenesis : It promotes the synthesis of glucose from non-carbohydrate sources, particularly during fasting states.
  • Inhibition of Glycolysis and Glycogenesis : this compound decreases the conversion of glucose to glycogen and its breakdown for energy, ensuring that more glucose remains available in the bloodstream.

These actions are mediated through the this compound receptor, a G protein-coupled receptor (GPCR) found in various tissues, including the liver, brain, and adipose tissue .

Physiological Role

This compound is secreted when blood glucose levels are low, such as during fasting or hypoglycemia. Its release is tightly regulated by insulin and other hormones. The physiological role of this compound includes:

  • Counterregulation of Insulin : this compound's actions counteract those of insulin, maintaining glucose homeostasis.
  • Response to Hypoglycemia : In clinical settings, this compound is administered to treat severe hypoglycemia, effectively raising plasma glucose levels .

Research Findings and Case Studies

Recent studies have highlighted this compound's potential beyond its traditional role in glucose metabolism:

  • Clinical Trials on this compound Therapy :
    • A study involving adults with type 1 diabetes demonstrated that intranasal this compound effectively increased plasma glucose levels within 30 minutes, achieving treatment success rates of up to 100% .
    • In pediatric populations, similar results were observed with both intranasal and injectable formulations, indicating this compound's efficacy across different age groups .
  • This compound in Closed-Loop Systems :
    • Research has shown that automated delivery systems combining insulin and this compound can significantly reduce hypoglycemic events in patients with type 1 diabetes. In one study, high-gain this compound delivery reduced time spent in hypoglycemia by 56% compared to placebo .
  • Emerging Therapeutic Applications :
    • Recent findings suggest this compound may play a role in treating obesity and metabolic diseases by modulating energy expenditure and fat metabolism .

Data Table: Summary of Key Studies on this compound

Study TypePopulationInterventionOutcomeSuccess Rate
Clinical TrialAdults with T1DIntranasal this compoundIncrease in plasma glucose ≥70 mg/dL100%
Clinical TrialPediatric T1DInjectable vs. IntranasalIncrease in plasma glucose ≥25 mg/dL100%
Closed-Loop System StudyAdults with T1DAutomated Insulin + this compoundReduced hypoglycemic eventsSignificant

Propriétés

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS No.

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.